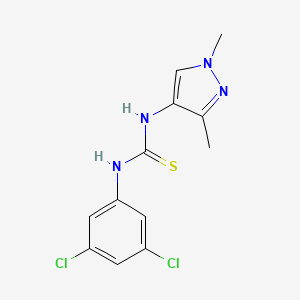![molecular formula C16H11ClN2O2 B4360326 2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4360326.png)
2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE
Overview
Description
2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE: is an organic compound with a complex structure that includes a furan ring, a phenoxy group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-methylphenol with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The phenoxy group can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile groups.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- ({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)malononitrile
- ({5-[(4-methylphenoxy)methyl]-2-furyl}methylene)malononitrile
- ({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)malononitrile
Comparison: Compared to its analogs, 2-({5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLENE)MALONONITRILE exhibits unique properties due to the presence of both chlorine and methyl groups on the phenoxy moiety. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-11-6-13(4-5-16(11)17)20-10-15-3-2-14(21-15)7-12(8-18)9-19/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRSQOZNYIIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C(C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4360246.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methylbenzamide](/img/structure/B4360253.png)
![(4-CHLOROPHENYL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4360265.png)
![2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4360266.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzamide](/img/structure/B4360276.png)
![N~5~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4360279.png)
![4-[(2,4-dichlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4360286.png)
METHANONE](/img/structure/B4360293.png)

![2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4360305.png)
![METHYL 1-({[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4360306.png)
amine; oxalic acid](/img/structure/B4360318.png)
![[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B4360330.png)
![1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE](/img/structure/B4360333.png)
